3-氧代-3-苯基丙酸

概述

描述

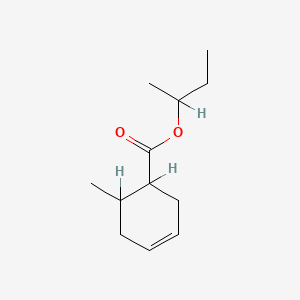

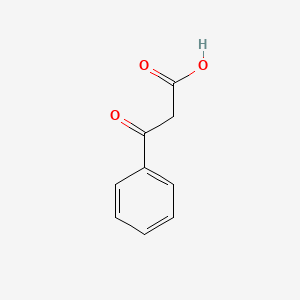

3-Oxo-3-phenylpropanoic acid, also known as benzoylacetic acid, is an organic compound with the molecular formula C9H8O3. It is a monocarboxylic acid with a keto group at the third carbon and a phenyl group attached to the second carbon. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

科学研究应用

3-Oxo-3-phenylpropanoic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: It serves as a precursor in the biosynthesis of various natural products.

Medicine: It is investigated for its potential pharmacological properties, including antibacterial and antifungal activities.

Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals.

作用机制

Target of Action

3-Oxo-3-phenylpropanoic acid, also known as Phenylpyruvic acid, interacts with several targets. One of its primary targets is L-phenylalanine dehydrogenase , an enzyme found in Rhodococcus sp . It also interacts with Hydroxyacid oxidase 1 in humans and Indole-3-pyruvate decarboxylase in Azospirillum brasilense . These enzymes play crucial roles in various biochemical reactions and metabolic pathways.

Mode of Action

It is known to interact with its targets, potentially altering their function and resulting in changes at the molecular level .

Biochemical Pathways

3-Oxo-3-phenylpropanoic acid is involved in several biochemical pathways. It is a product of the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids . It is also involved in the synthesis of 3-phenyllactic acid (PLA) through the action of lactate dehydrogenase .

Pharmacokinetics

It is known that the compound has a molecular weight of 16416, a density of 1242±006 g/cm3, a melting point of 98-100°C, a boiling point of 3491±250 °C, and a vapor pressure of 181E-05mmHg at 25°C .

Result of Action

It has been suggested that it may have a role in promoting myotube hypertrophy, or muscle cell growth, through the foxo3/nad+ signaling pathway .

Action Environment

The action of 3-Oxo-3-phenylpropanoic acid can be influenced by various environmental factors. For instance, the conversion of 3-Oxo-3-phenylpropanoic acid was found to increase with the LogP oct of the organic solvent . Additionally, the phosphate buffer was selected as the optimum medium for reduction .

生化分析

Biochemical Properties

3-Oxo-3-phenylpropanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of phenylalanine and tyrosine. It is a substrate for several enzymes, including phenylalanine hydroxylase and tyrosine aminotransferase. These enzymes catalyze the conversion of phenylalanine to tyrosine and further to 3-Oxo-3-phenylpropanoic acid. The compound also interacts with coenzymes such as NAD+ and FAD, which are essential for its oxidation and reduction reactions .

Cellular Effects

3-Oxo-3-phenylpropanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the Foxo3/NAD+ signaling pathway, promoting myotube hypertrophy and inhibiting protein degradation in skeletal muscle cells . Additionally, 3-Oxo-3-phenylpropanoic acid can modulate the expression of genes involved in the tricarboxylic acid cycle and oxidative phosphorylation, thereby impacting cellular energy metabolism .

Molecular Mechanism

At the molecular level, 3-Oxo-3-phenylpropanoic acid exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes, such as phenylalanine hydroxylase, by competing with their natural substrates. This inhibition can lead to alterations in the levels of downstream metabolites and affect various metabolic pathways. Furthermore, 3-Oxo-3-phenylpropanoic acid can interact with transcription factors like Foxo3, modulating their activity and influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Oxo-3-phenylpropanoic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that 3-Oxo-3-phenylpropanoic acid can have sustained effects on cellular function, particularly in terms of protein acetylation and gene expression .

Dosage Effects in Animal Models

The effects of 3-Oxo-3-phenylpropanoic acid vary with different dosages in animal models. At low doses, the compound can promote beneficial effects such as muscle hypertrophy and improved metabolic function. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its beneficial effects .

Metabolic Pathways

3-Oxo-3-phenylpropanoic acid is involved in several metabolic pathways, including the phenylalanine and tyrosine degradation pathways. It is a key intermediate in the conversion of phenylalanine to fumarate and acetoacetate, which are further metabolized in the tricarboxylic acid cycle. The compound interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, as well as cofactors like NAD+ and FAD, to facilitate these metabolic processes .

Transport and Distribution

Within cells and tissues, 3-Oxo-3-phenylpropanoic acid is transported and distributed through various mechanisms. It can be transported across cell membranes by monocarboxylate transporters, which facilitate its uptake and release. The compound can also bind to plasma proteins, affecting its distribution and localization within tissues. These interactions influence the compound’s bioavailability and efficacy .

Subcellular Localization

3-Oxo-3-phenylpropanoic acid is localized in various subcellular compartments, including the cytosol and mitochondria. Its activity and function can be affected by its subcellular localization, as it interacts with different enzymes and biomolecules in these compartments. Post-translational modifications, such as phosphorylation and acetylation, can also influence the compound’s targeting and localization within cells .

准备方法

Synthetic Routes and Reaction Conditions: 3-Oxo-3-phenylpropanoic acid can be synthesized through several methods. One common approach involves the oxidation of benzylacetone using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the reaction of benzyl cyanide with carbon dioxide under high pressure and temperature, followed by hydrolysis.

Industrial Production Methods: In industrial settings, 3-oxo-3-phenylpropanoic acid is often produced via the Friedel-Crafts acylation of benzene with acetyl chloride, followed by oxidation of the resulting acetophenone. This method is favored due to its scalability and cost-effectiveness.

Types of Reactions:

Oxidation: 3-Oxo-3-phenylpropanoic acid can undergo oxidation to form benzoic acid.

Reduction: It can be reduced to 3-hydroxy-3-phenylpropanoic acid using reducing agents like sodium borohydride.

Substitution: The keto group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products:

Oxidation: Benzoic acid.

Reduction: 3-Hydroxy-3-phenylpropanoic acid.

Substitution: Various substituted benzoylacetic acid derivatives.

相似化合物的比较

3-Phenylpropanoic acid: Similar structure but lacks the keto group.

Benzoylformic acid: Contains a formyl group instead of a propanoic acid group.

Phenylpyruvic acid: Contains a pyruvic acid group instead of a propanoic acid group.

Uniqueness: 3-Oxo-3-phenylpropanoic acid is unique due to the presence of both a keto group and a phenyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic chemistry.

属性

IUPAC Name |

3-oxo-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUIDZOMTRMIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210316 | |

| Record name | 3-Keto-3-phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-20-0 | |

| Record name | Benzoylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Keto-3-phenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Keto-3-phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z4E3K13K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of concentration on the tautomeric equilibrium of 3-oxo-3-phenylpropanoic acid?

A: Research indicates that the tautomeric equilibrium constant of 3-oxo-3-phenylpropanoic acid, and likely other β-keto acids, is influenced by its concentration. [] This suggests that the self-association of the molecule, potentially through hydrogen bonding, can shift the balance between its keto and enol forms. This finding highlights the importance of considering concentration effects when studying the reactivity and properties of this compound.

Q2: How does 3-oxo-3-phenylpropanoic acid react with 3-imidazoline 3-oxides?

A: 3-Oxo-3-phenylpropanoic acid alkyl esters demonstrate regioselectivity in their reaction with 3-imidazoline 3-oxides. [] This reaction yields 2-phenyl-3a,4,5,6-tetrahydroimidazo[1,5-b]isoxazole-3-carboxylic acid alkyl esters. Interestingly, treating these adducts with alkoxides or heat under vacuum leads to their decomposition back into the original imidazole and the alkyl 3-oxo-3-phenylpropanoic acid esters. Furthermore, attempts to oxidize the carbon-carbon double bond within these adducts using KMnO4–FeSO4 resulted in the formation of previously uncharacterized 4-oxo-3a,4,5,6-tetrahydroimidazo[1,5-b]isoxazoles. This highlights the potential of 3-oxo-3-phenylpropanoic acid derivatives as building blocks in the synthesis of novel heterocyclic compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-Phenyl-4-imidazo[1,2-a]benzimidazolyl)ethyl]morpholine](/img/structure/B1214493.png)

![2,4-Di-tert-butyl-6-[hydroxy(1-methyl-5-nitro-1h-imidazol-2-yl)methyl]phenol](/img/structure/B1214511.png)

![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)